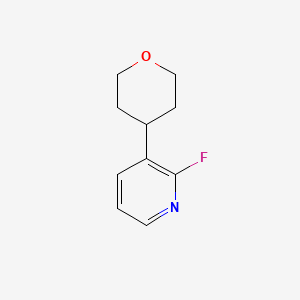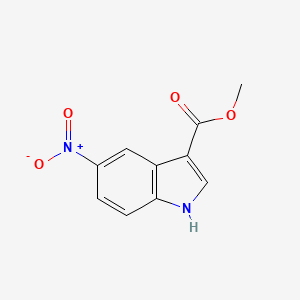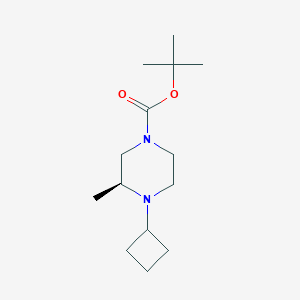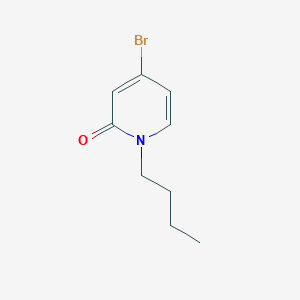
4-bromo-1-butylpyridin-2(1H)-one
概要
説明
4-Bromo-1-butylpyridin-2(1H)-one, also known as 4-Bromobutylpyridin-2-one, is a synthetic organic compound that is used in scientific research. It is a brominated analog of the naturally-occurring compound pyridin-2-one, which is found in many plants and animals. 4-Bromobutylpyridin-2-one has a wide range of applications in the study of biochemical and physiological processes.
科学的研究の応用
Bromination Mechanisms in Organic Chemistry : The paper by Feng et al. (2015) explores the bromination mechanism of 2-tert-butylpyrene, which yields mono-, di-, tri-, and tetra-bromopyrenes. The role of iron(III) bromide in directing the bromine atom to specific positions in the presence of iron powder is significant. This study provides insights into the utility of bromination in organic synthesis and the role of catalysts like iron(III) bromide in such reactions (Feng et al., 2015).
Synthesis of N-Polyfluoroalkylated Heterocycles : Kolomeitsev et al. (1996) discuss a method for synthesizing N-polyfluoroalkylated heterocycles. This involves carbon-bromine bond cleavage and provides insights into the preparation of compounds like N-(bromodifluoromethyl)pyridinium bromides. This research is crucial for understanding the synthesis of complex organic compounds involving bromine and fluorine atoms (Kolomeitsev et al., 1996).
Water Oxidation Catalyzed by Mononuclear Ru(II) Complexes : Kaveevivitchai et al. (2012) studied a family of mononuclear Ru(II) complexes as catalysts for water oxidation. These complexes possess a tridentate ligand related to terpyridine and bipyridine, with additional monodentate halogens like bromine. This research contributes to the understanding of catalytic processes in water oxidation and the role of bromine in these complexes (Kaveevivitchai et al., 2012).
Synthesis of Cobaloxime Derivatives : Bisergaeva and Sirieva (2020) conducted an experiment to synthesize cobaloxime derivatives. This involved synthesizing bromo (4-tert-butylpyridine) cobaloxime, highlighting the role of bromine in the synthesis of such derivatives. This research adds to the understanding of the synthesis and characterization of metal-organic compounds (Bisergaeva & Sirieva, 2020).
Application in Dye-Sensitized Solar Cells : Boschloo et al. (2006) investigated the effect of adding 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells. This study is crucial for understanding how additives like 4-tert-butylpyridine can improve the performance of solar cells, particularly in increasing the open-circuit potential and electron lifetime (Boschloo et al., 2006).
特性
IUPAC Name |
4-bromo-1-butylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-2-3-5-11-6-4-8(10)7-9(11)12/h4,6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDYYFREKABGJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butylpyridin-2(1H)-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)
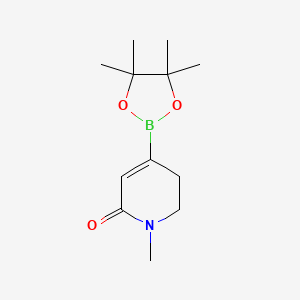

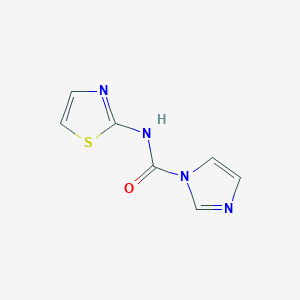
![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)
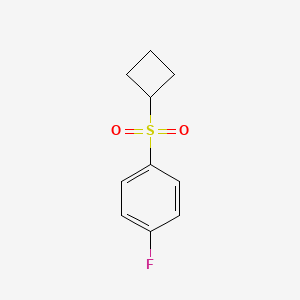
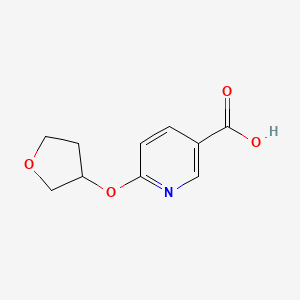
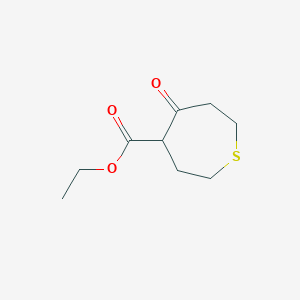
![Diethyl 2-amino-4,5,6,7-tetrahydrobenzo-[b]thiophene-3,5-dicarboxylate](/img/structure/B1397820.png)
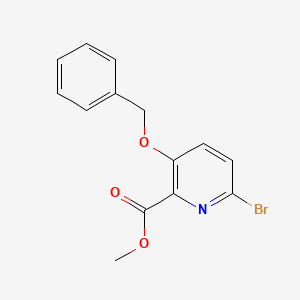
![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)
